molecular formula C17H15F3N6 B6448484 3-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrazine-2-carbonitrile CAS No. 2549041-59-8

3-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrazine-2-carbonitrile

Cat. No.: B6448484
CAS No.: 2549041-59-8
M. Wt: 360.34 g/mol
InChI Key: XTVVNJISAQRGDH-UHFFFAOYSA-N
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Description

3-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrazine-2-carbonitrile is a complex chemical compound notable for its multifaceted roles in scientific research and potential applications in various fields, including chemistry, biology, medicine, and industry. Known for its unique chemical structure and properties, this compound has drawn attention due to its reactivity and the resulting diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrazine-2-carbonitrile typically involves multi-step reactions starting with the appropriate pyridine derivative. The process includes:

  • Nitrile formation: Introduction of a nitrile group through cyanation.

  • Pyrrolo[3,4-b]pyrrol synthesis: Constructing the octahydro ring system, which involves cyclization reactions.

  • Trifluoromethylation: Addition of the trifluoromethyl group to the pyridine ring using reagents like trifluoromethyl iodide in the presence of a base. Industrial Production Methods: Industrial synthesis may involve scalable procedures using similar reaction steps but under optimized conditions for large-scale production. This typically includes high-yield reactions, cost-effective reagents, and processes that ensure product purity and minimal waste.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: Can be oxidized to form various oxides and hydroxides under specific conditions.

  • Reduction: Can be reduced, potentially affecting the pyridine ring or other components of the molecule.

  • Substitution: Capable of undergoing substitution reactions, particularly at the pyridine and pyrazine rings. Common Reagents and Conditions Used:

  • Oxidizing agents like potassium permanganate.

  • Reducing agents such as hydrogen gas with catalysts like palladium.

  • Substitution reagents including halogens and various nucleophiles. Major Products Formed:

  • The primary products depend on the specific reaction conditions but can include a variety of derivatives like oxidized forms, reduced forms, and substituted products with different functional groups.

Scientific Research Applications

In Chemistry:

  • Utilized as a building block in synthetic chemistry for creating complex molecular structures. In Biology:

  • Investigated for its interactions with biological molecules, including proteins and nucleic acids. In Medicine:

  • Examined for potential therapeutic applications, possibly in areas such as anti-inflammatory or anti-cancer treatments. In Industry:

  • Could serve as a precursor or intermediate in the synthesis of more complex compounds or materials.

Mechanism of Action

The mechanism by which 3-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrazine-2-carbonitrile exerts its effects depends on its specific application:

  • Molecular Targets: In a biological context, it may target enzymes, receptors, or DNA.

  • Pathways Involved: The pathways could include inhibition of specific enzymes, modulation of receptor activity, or binding to nucleic acids.

Comparison with Similar Compounds

  • Compounds with similar structures may include other trifluoromethyl pyridine derivatives and pyrazine derivatives.

  • These compounds might share some chemical properties but differ in specific reactivities and applications. List of Similar Compounds:

  • 3-(trifluoromethyl)pyridine-2-carbonitrile

  • Octahydro-pyrrolo[3,4-b]pyrrole derivatives

  • Various pyrazine-2-carbonitrile compounds

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Properties

IUPAC Name

3-[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N6/c18-17(19,20)12-1-2-15(24-8-12)25-9-11-3-6-26(14(11)10-25)16-13(7-21)22-4-5-23-16/h1-2,4-5,8,11,14H,3,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVVNJISAQRGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=NC=C(C=C3)C(F)(F)F)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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